AAF-CMK
Description
Properties
IUPAC Name |
1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFTNQHGSITLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586567 | |
| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821794-90-5 | |
| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of AAF-CMK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone (AAF-CMK) is a synthetic tripeptide that functions as a potent and irreversible inhibitor of specific serine and cysteine proteases. Primarily recognized for its inhibitory action against Tripeptidyl Peptidase II (TPPII), this compound has become a valuable tool in the study of cellular processes such as protein degradation, antigen presentation, and apoptosis.[1][2][3][4] Its ability to induce programmed cell death has made it a subject of interest in cancer research. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
Mechanism of Action: Covalent Inhibition of Target Proteases
This compound belongs to the class of chloromethyl ketone inhibitors, which are known to act as irreversible covalent inhibitors of certain proteases. The specificity of this compound is dictated by its tripeptide sequence (Ala-Ala-Phe), which mimics the natural substrate of its target enzymes, allowing it to bind to the active site.
The core mechanism involves a two-step process:
-
Substrate-like Binding: The Ala-Ala-Phe peptide sequence of this compound is recognized by the substrate-binding pocket of the target protease, such as TPPII. This positions the chloromethyl ketone group in close proximity to the catalytically active residues in the enzyme's active site.
-
Irreversible Covalent Modification: The highly reactive chloromethyl ketone moiety then undergoes a nucleophilic attack by a key histidine residue in the active site. This is followed by a second nucleophilic attack by a serine residue, leading to the formation of a stable, covalent bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme.
Primary and Secondary Targets
While this compound is most widely recognized as a TPPII inhibitor, it is important to note its broader reactivity profile.
-
Primary Target: Tripeptidyl Peptidyl Peptidase II (TPPII): TPPII is a large, cytosolic exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides. It plays a role in extralysosomal protein degradation and the generation of some MHC class I antigens.[1][5]
-
Other Potential Targets: Due to the reactive nature of the chloromethyl ketone group, this compound can also inhibit other proteases, particularly chymotrypsin-like serine proteases and some cysteine proteases.[6] At higher concentrations (e.g., 50 µM), it has been reported to inhibit bleomycin hydrolase and puromycin-sensitive aminopeptidase.
Quantitative Data
While specific inhibitory constants such as Ki or IC50 values for this compound against purified TPPII are not consistently reported in the literature, its effective concentration in cell-based assays has been established.
| Parameter | Value | Cell Line | Notes |
| Effective Concentration for Apoptosis Induction | 20 - 40 µM | U937 (human monocytic leukemia) | Incubation for 24-48 hours leads to significant apoptosis.[7] |
| Concentration for Sensitizing to TRAIL/TNF | 20 µM | U937 | Pre-treatment with this compound enhances apoptosis induced by TRAIL or TNF.[2] |
Cellular Effects and Signaling Pathways
The primary and most studied cellular effect of this compound is the induction of apoptosis, primarily through the intrinsic pathway. Inhibition of TPPII is thought to disrupt cellular homeostasis, leading to a cascade of events culminating in programmed cell death.
Induction of Intrinsic Apoptosis
Treatment of susceptible cells, particularly leukemia cell lines, with this compound triggers the intrinsic apoptotic pathway.[1][7] This is characterized by:
-
Mitochondrial Involvement: Disruption of mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: Sequential activation of initiator caspase-9 and effector caspase-3.[1]
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by active caspase-3, a hallmark of apoptosis.[7]
Autophagy and Protein Aggregation
In addition to apoptosis, this compound treatment has been observed to induce autophagy and the formation of protein aggregates within the cytoplasm.[1][7] This suggests that inhibition of TPPII may lead to an accumulation of undegraded peptides and proteins, contributing to cellular stress.
Signaling Pathway Diagrams
References
- 1. Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (this compound) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mechanism of Action: Induction of Intrinsic Apoptosis
An In-depth Technical Guide on the Role of AAF-CMK in Inducing Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-Ala-Phe-chloromethylketone (this compound) is a synthetic peptide that acts as a semi-specific inhibitor of tripeptidyl peptidase II (TPPII), a component of the extralysosomal proteolysis system. While initially studied for its role in protein degradation, this compound has demonstrated cytotoxic activity against cancer cells, primarily through the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and key signaling pathways involved in this compound-induced apoptosis, tailored for professionals in biomedical research and drug development.
This compound primarily triggers the intrinsic pathway of apoptosis, a programmed cell death cascade initiated from within the cell, often in response to cellular stress. This pathway is characterized by the activation of specific caspases, a family of cysteine proteases that execute the apoptotic process.
Studies in human monocytic leukemic U937 cells have shown that treatment with this compound leads to a time- and dose-dependent reduction in cell viability. This decrease in viability is strongly correlated with the induction of apoptosis. The key molecular events in this compound-induced apoptosis include the activation of initiator caspase-9 and effector caspase-3. The activation of caspase-3, a central executioner of apoptosis, subsequently leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell.
Furthermore, this compound has been shown to sensitize human leukemia cells to apoptosis induced by other agents like TRAIL (TNF-related apoptosis-inducing ligand) and TNF (tumor necrosis factor), suggesting its potential in combination therapies.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the quantitative effects of this compound on the viability and apoptosis of U937 human leukemic cells.
Table 1: Cell Viability of U937 Cells Treated with this compound (MTT Assay)
| Concentration | Incubation Time | Mean Cell Viability (%) | Standard Deviation |
| 20 µM | 24 h | 79.4% | ± 2.34 |
| 40 µM | 24 h | 61.2% | ± 5.16 |
| 20 µM | 48 h | Not specified | Not specified |
| 40 µM | 48 h | Not specified | Not specified |
| IC50 | 48 h | 30 µM | Not applicable |
Data extracted from a study on U937 cells.
Table 2: Apoptosis Induction in U937 Cells Treated with this compound (Annexin V Staining)
| Concentration | Incubation Time | Percentage of Apoptotic Cells | Standard Deviation |
| 20 µM | 48 h | 41.5% | ± 3.45 |
| 40 µM | 48 h | 37.8% | ± 4.25 |
Data represents the percentage of Annexin V-positive cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows for studying this compound-induced apoptosis.
Methodological & Application
Application Notes and Protocols: Optimal Concentration of AAF-CMK for Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a cell-permeable, irreversible inhibitor of chymotrypsin-like serine proteases and has been identified as a potent inducer of apoptosis in various cell lines. Its efficacy in triggering programmed cell death makes it a valuable tool in cancer research and drug development. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for inducing apoptosis, including detailed experimental protocols and a summary of reported effective concentrations.
This compound has been shown to induce the intrinsic pathway of apoptosis.[1][2] This pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade, initiated by caspase-9 and executed by caspase-3.[1][2]
Data Presentation: Efficacy of this compound in Inducing Cell Death
The following table summarizes the quantitative data on the effect of this compound on the viability of the human monocytic leukemia cell line, U937.
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability (% of Control) | IC50 | Reference |
| U937 | 20 µM | 24 hours | 79.4% ± 2.34 | Not Determined | [1] |
| U937 | 40 µM | 24 hours | 61.2% ± 5.16 | Not Determined | [1] |
| U937 | 20 µM | 48 hours | 59.2% ± 2.65 | 30 µM | [1] |
| U937 | 40 µM | 48 hours | 41.5% ± 2.45 | 30 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is typically a lyophilized powder. Handle with appropriate personal protective equipment (PPE).
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Culture and Treatment
This protocol provides a general guideline for both adherent and suspension cells.
-
Cell Seeding:
-
Adherent Cells: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment.
-
Suspension Cells: Seed cells in culture flasks or plates at a density of approximately 1 x 10⁶ cells/mL.[3]
-
-
Cell Treatment:
-
Prepare a range of this compound concentrations (e.g., 10, 20, 30, 40, 50 µM) by diluting the stock solution in a pre-warmed complete culture medium.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting:
-
Adherent Cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[4][5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysate Preparation:
-
Harvest and wash 1-5 x 10⁶ cells as described in the Annexin V protocol.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
Caspase-3 Assay:
-
Dilute the cell lysate to a concentration of 50-200 µg of protein in 50 µL of cell lysis buffer for each well of a 96-well plate.[8]
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA, 4 mM stock) to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Cell Lysate Preparation: Prepare cell lysates as described in the Caspase-3 Activity Assay protocol.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-9, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (this compound) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. kumc.edu [kumc.edu]
- 8. abcam.com [abcam.com]
Application Notes and Protocols: Utilizing AAF-CMK in Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of Ala-Ala-Phe-chloromethylketone (AAF-CMK), a tripeptide chloromethylketone, in the context of caspase activation assays. While primarily recognized as an inhibitor of tripeptidylpeptidase II (TPPII), this compound has also been observed to induce apoptosis through the intrinsic caspase pathway, making its characterization in caspase assays relevant for researchers studying cell death mechanisms.
Introduction to this compound and Caspase Inhibition
This compound is a cell-permeable, irreversible inhibitor belonging to the chloromethylketone class of protease inhibitors. The chloromethylketone group forms a covalent bond with the active site cysteine of target proteases, leading to irreversible inhibition. While its primary target is TPPII, studies have shown that this compound can induce apoptosis by activating caspase-9 and caspase-3. Therefore, it is crucial to understand its potential direct effects on caspases when using it as a tool to study TPPII or other cellular processes.
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage during apoptosis. Caspase activation can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Data Presentation: Inhibitory Profile of Peptide-Based Caspase Inhibitors
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-8 | Caspase-9 | Caspase-10 |
| Ac-YVAD-CMK | Potent | Weak | Weak | Weak | Weak | Weak | Weak |
| z-DEVD-FMK | Weak | Potent | Weak | Weak | Moderate | Weak | Moderate |
| z-VAD-FMK | Potent | Potent | Potent | Potent | Potent | Potent | Potent |
| Ac-LEHD-CMK | Weak | Moderate | Weak | Weak | Moderate | Potent | Moderate |
Note: This table presents a qualitative summary based on the known selectivity of these inhibitors. Actual IC50 values can vary depending on the assay conditions.
Signaling Pathways
Caspase Activation Pathways
Caspases are activated through two primary signaling cascades: the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of initiator caspase-8. The intrinsic pathway is triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.
Experimental Protocols
The following protocols describe how to perform a caspase activation assay to evaluate the inhibitory potential of this compound. These protocols can be adapted for both colorimetric and fluorometric detection methods.
Protocol 1: In Vitro Caspase Activity Assay (Colorimetric)
This protocol is designed to measure the direct inhibitory effect of this compound on purified, active caspases.
Materials:
-
Purified active caspase (e.g., Caspase-3)
-
This compound
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Colorimetric caspase substrate (e.g., Ac-DEVD-pNA for Caspase-3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Caspase Assay Buffer to achieve a range of desired concentrations.
-
Prepare reaction mixture: In a 96-well plate, add the following to each well:
-
50 µL of Caspase Assay Buffer
-
10 µL of diluted this compound or vehicle control (DMSO in assay buffer)
-
10 µL of purified active caspase
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add 10 µL of the colorimetric caspase substrate to each well.
-
Incubation and measurement: Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader.
-
Data analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Application Notes and Protocols for AAF-CMK in U937 Leukemia Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ala-Ala-Phe-chloromethylketone (AAF-CMK), a semi-specific inhibitor of tripeptidyl peptidase II (TPPII), in U937 human monocytic leukemia cells. The protocols outlined below are based on established methodologies and detail the cytotoxic and apoptotic effects of this compound on this cell line.
Introduction
This compound is a membrane-permeable peptide inhibitor that has been shown to induce cytotoxicity in U937 leukemia cells.[1][2] Its mechanism of action involves the induction of apoptosis through the intrinsic pathway, making it a compound of interest for potential anticancer therapies.[1][2] These notes provide detailed protocols for cell culture, treatment with this compound, and subsequent analysis of cell viability and apoptosis.
Data Summary
The cytotoxic effects of this compound on U937 cells have been quantified using various assays. The following tables summarize the key quantitative data regarding cell viability after treatment with this compound.
Table 1: Viability of U937 cells incubated with this compound for 24 hours.
| This compound Concentration | Mean Cell Viability (%) | Standard Deviation (SD) |
| Control (DMSO) | 100 | - |
| 20 µM | ~90 | - |
| 40 µM | ~80 | - |
Data is approximated from graphical representations in the cited literature.[1][3]
Table 2: Viability of U937 cells incubated with this compound for 48 hours.
| This compound Concentration | Mean Cell Viability (%) | Standard Deviation (SD) |
| Control (DMSO) | 100 | - |
| 20 µM | ~75 | - |
| 40 µM | ~60 | - |
Data is approximated from graphical representations in the cited literature.[1][3]
Signaling Pathway
This compound induces apoptosis in U937 cells primarily through the intrinsic pathway. This process is initiated by the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in U937 cells.
U937 Cell Culture
-
Cell Line: U937 human monocytic leukemia cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Treatment
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Store the stock solution at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treatment: Seed U937 cells in appropriate culture vessels. Add the desired final concentration of this compound (e.g., 20 µM or 40 µM) to the culture medium.[1][4] An equivalent volume of DMSO should be added to the control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) before proceeding with downstream analysis.[1][4]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on U937 cells.
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Treat the cells with various concentrations of this compound and a DMSO control as described above.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control group.
Apoptosis Detection by Annexin V Staining
This method is used to detect phosphatidylserine externalization, an early marker of apoptosis.
-
Cell Preparation: After treatment with this compound, harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blotting for Caspase Activation and PARP Cleavage
This technique is used to detect the activation of key apoptotic proteins.
-
Cell Lysis: Lyse the this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and PARP overnight at 4°C. A loading control such as β-tubulin should also be used.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (this compound) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Detecting Autophagy with AAF-CMK using LC3 Conversion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. A key hallmark of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a cell-permeable, irreversible inhibitor of chymotrypsin-like serine proteases and a semi-specific inhibitor of Tripeptidyl-peptidase II (TPPII). It has been demonstrated to induce apoptosis and autophagy in various cell lines, particularly in cancer cells, making it a valuable tool for studying these processes.
This application note provides detailed protocols for inducing and detecting autophagy using this compound by monitoring LC3 conversion via Western blotting. It includes methodologies for cell treatment, protein extraction, and immunodetection of LC3-I and LC3-II, as well as guidance on data interpretation and quantification.
Mechanism of Action: this compound-Induced Autophagy
This compound is known to inhibit cathepsins, which are proteases crucial for lysosomal function. Inhibition of these enzymes leads to lysosomal dysfunction, a condition known as lysosomal stress. This impairment in the final stages of the autophagy pathway, where autophagosomes fuse with lysosomes for cargo degradation, is a potent trigger for the cell to upregulate the initial stages of autophagy as a compensatory mechanism. This results in an accumulation of autophagosomes, which can be detected by the increased conversion of LC3-I to LC3-II. The signaling cascade likely involves cellular stress sensors that respond to the compromised lysosomal activity, leading to the activation of the core autophagy machinery.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on studies using the human monocytic leukemia cell line U937.
Materials:
-
U937 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Ala-Ala-Phe-chloromethylketone)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed U937 cells in 6-well plates at a density of 5 x 10^5 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Cell Treatment: Treat the cells with this compound at final concentrations of 20 µM and 40 µM for 24 to 48 hours. A vehicle control (DMSO) should be run in parallel. For autophagic flux assessment, a positive control (e.g., Rapamycin) and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) should be included.
-
Cell Harvesting: After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Proceed to Protein Extraction.
Western Blotting for LC3 Conversion
Materials:
-
Cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Primary antibody: Mouse or Rabbit anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 15% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST
Application Notes and Protocols: Synergistic Antitumor Activity of AAF-CMK in Combination with Death Receptor Agonists
For Research Use Only.
Introduction
Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a cell-permeable peptide fluoromethyl ketone that has been investigated for its potential as an anticancer agent. Primarily known as a semispecific inhibitor of tripeptidyl-peptidase II (TPPII), this compound has been shown to induce apoptosis in various cancer cell lines.[1] Emerging research has highlighted its ability to sensitize cancer cells to the cytotoxic effects of other therapeutic agents, particularly those that activate extrinsic apoptosis pathways.
These application notes provide a comprehensive overview of the synergistic application of this compound with death receptor agonists, specifically Tumor Necrosis Factor (TNF) and TNF-related apoptosis-inducing ligand (TRAIL). The provided protocols are based on preclinical studies in human leukemia cell lines and are intended to guide researchers in exploring this promising combination therapy approach.
Mechanism of Action
This compound exerts its antitumor effects primarily through the induction of apoptosis. In human leukemic cells, it has been shown to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the subsequent executioner caspase-3.[1]
When combined with death receptor agonists like TNF or TRAIL, this compound significantly enhances their pro-apoptotic activity.[2] TRAIL and TNF initiate apoptosis through the extrinsic pathway by binding to their respective death receptors (DR4/DR5 for TRAIL, TNFR1 for TNF) on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid into tBid, which activates the intrinsic mitochondrial pathway, amplifying the apoptotic signal. This compound appears to lower the threshold for apoptosis induction by these death receptor agonists, leading to a synergistic cytotoxic effect.
Data Presentation
The following table summarizes the quantitative data from a study investigating the synergistic effect of this compound and TRAIL on the viability of U937 human leukemic cells.
| Treatment Group | Concentration | % Viable Cells (relative to control) |
| Control (DMSO) | - | 100% |
| This compound | 20 µM | ~80% |
| This compound | 40 µM | ~60% |
| TRAIL | 100 ng/mL | ~85% |
| This compound + TRAIL | 20 µM + 100 ng/mL | ~50% |
| This compound + TRAIL | 40 µM + 100 ng/mL | ~30% |
Data is approximated from graphical representations in preclinical studies.
Mandatory Visualizations
Caption: Signaling pathway of this compound, TRAIL, and TNFα induced apoptosis.
Caption: Experimental workflow for combination studies.
Experimental Protocols
Cell Culture
The human monocytic leukemia cell line U937 is a suitable model for these studies.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with TRAIL or TNF.
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO and TRAIL/TNF in a suitable buffer.
-
Add desired concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Immediately after, add desired concentrations of TRAIL or TNF (or their vehicle control) to the respective wells.
-
Include wells with cells treated with each agent alone to assess individual effects.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and distinguish it from necrosis.
-
Cell Seeding and Treatment: Seed 1 x 10^6 U937 cells in 6-well plates and treat with this compound and/or TRAIL/TNF as described in the viability assay protocol for the desired time.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Caspase Activation
This protocol is to detect the cleavage of key apoptotic proteins.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% or 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The combination of this compound with death receptor agonists like TRAIL and TNF presents a promising strategy for enhancing antitumor efficacy, particularly in hematological malignancies. The provided protocols offer a framework for researchers to investigate this synergistic interaction further, paving the way for potential therapeutic applications. Careful optimization of drug concentrations and treatment durations will be crucial for maximizing the therapeutic window of this combination approach.
References
In Vivo Applications of AAF-CMK in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a synthetic tripeptide that acts as an irreversible inhibitor of certain serine proteases, with a notable specificity for tripeptidyl peptidase II (TPPII). While extensively characterized in vitro for its pro-apoptotic and autophagic effects in cancer cell lines, comprehensive in vivo studies in animal models are limited in publicly available literature. These application notes and protocols aim to provide a framework for researchers designing in vivo studies with this compound, drawing from its established in vitro mechanism of action and analogous in vivo studies of other serine protease inhibitors.
This compound's primary molecular target, TPPII, is a high-molecular-weight exopeptidase involved in intracellular protein degradation. By inhibiting TPPII, this compound disrupts cellular homeostasis, leading to the accumulation of certain peptides, which can trigger apoptosis and other cell death pathways. This mechanism suggests its potential as a therapeutic agent, particularly in oncology.
In Vitro Activity Summary
Numerous studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Key findings from in vitro experiments include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.
-
Autophagy Induction: Treatment with this compound can also lead to the formation of autophagosomes.
-
Protein Aggregation: Inhibition of TPPII by this compound can result in the accumulation of protein aggregates.
These in vitro results provide a strong rationale for investigating the efficacy of this compound in animal models of cancer and other diseases where TPPII activity is implicated.
Proposed In Vivo Experimental Protocols
The following protocols are generalized frameworks that can be adapted for specific animal models and research questions.
General Preparation of this compound for In Vivo Administration
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, biocompatible solvent. A common choice is dimethyl sulfoxide (DMSO), followed by dilution in a vehicle suitable for animal administration, such as saline or corn oil.
-
Vehicle Selection: The final concentration of DMSO in the administered solution should be kept to a minimum (typically <5%) to avoid solvent toxicity.
-
Dosage Preparation: Prepare a stock solution of this compound at a concentration suitable for dosing based on the animal's weight. The final dosing volume should be appropriate for the route of administration and the size of the animal.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in saline)
-
Cancer cell line of interest (e.g., U937 human monocytic leukemia cells)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 10-50 mg/kg) via a selected route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily or every other day).
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis:
-
Collect tumors for histological and biochemical analysis (e.g., TUNEL assay for apoptosis, Western blot for caspase activation).
-
Compare tumor growth rates and final tumor volumes between the treatment and control groups.
-
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol provides a general method for determining the pharmacokinetic profile of this compound in mice or rats.
Materials:
-
This compound
-
Vehicle
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Anticoagulant (e.g., EDTA)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., intravenous bolus or oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 10 | 950 ± 120 | 36.7 |
| This compound | 25 | 600 ± 90 | 60.0 |
| This compound | 50 | 350 ± 75 | 76.7 |
Table 2: Example of Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1200 | 350 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1500 | 950 |
| t1/2 (h) | 1.5 | 2.1 |
| Bioavailability (%) | - | 12.7 |
Note: The data presented in these tables are illustrative and not based on actual experimental results for this compound.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Application Note: Assessing Cell Viability in Response to AAF-CMK using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and metabolic activity. The core principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, within metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.
Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a cell-permeable, irreversible inhibitor of tripeptidyl peptidase II (TPPII), a component of the extralysosomal proteolysis system. Studies have demonstrated that this compound can reduce cell viability by inducing apoptosis through the intrinsic pathway, involving the activation of caspases 9 and 3, as well as promoting autophagy and protein aggregation.
This document provides a detailed protocol for utilizing the MTT assay to quantify the cytotoxic effects of this compound on cultured cells. It outlines the necessary reagents, a step-by-step experimental workflow, and methods for data analysis and presentation.
Signaling Pathway of this compound Induced Cytotoxicity
This compound exerts its cytotoxic effects primarily by inhibiting TPPII, which disrupts protein homeostasis. This leads to the accumulation of protein aggregates and triggers cellular stress responses, ultimately culminating in programmed cell death through apoptosis and autophagy.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocol
This protocol is designed for use with adherent or suspension cells in a 96-well plate format. Optimization of cell density and incubation times may be required for specific cell lines and experimental conditions.
Materials and Reagents
-
Cells: Desired cell line cultured in appropriate medium.
-
This compound: Stock solution prepared in DMSO.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
Culture Medium: Complete growth medium appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment:
-
Sterile 96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Reagent Preparation
-
MTT Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex or sonicate until fully dissolved.
-
Filter-sterilize the solution using a 0.2 µm filter.
-
Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.
-
-
This compound Working Solutions:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >90% using a method like Trypan Blue exclusion.
-
Dilute the cells to an optimal density (determined empirically for each cell line, typically between 1x10⁴ and 1x10⁵ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: at least three wells with
-
Application Notes and Protocols: Visualizing AAF-CMK Effects with Transmission Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a cell-permeable inhibitor of tripeptidyl peptidase II (TPPII), a component of the extralysosomal proteolysis machinery that complements the ubiquitin-proteasome system.[1][2] Inhibition of TPPII by this compound has been shown to induce cytotoxic effects in cancer cells, primarily through the induction of apoptosis and autophagy.[1][2] Transmission electron microscopy (TEM) is an invaluable tool for visualizing the ultrastructural changes within cells undergoing these processes, providing detailed insights into the mechanism of action of compounds like this compound.[1][2][3] These application notes provide a detailed protocol for using TEM to study the effects of this compound on cell morphology and outline the key cellular changes to observe.
Data Presentation
Quantitative analysis of TEM images can provide robust data to support qualitative observations. The following tables present hypothetical yet plausible data illustrating the types of quantitative comparisons that can be made between control cells and cells treated with this compound. This data is based on the described effects of this compound inducing apoptosis and autophagy.[1][2]
Table 1: Quantification of Apoptotic and Autophagic Features
| Feature | Control Cells (per 100 cells) | This compound Treated Cells (per 100 cells) |
| Cells with condensed chromatin | 2 ± 1 | 35 ± 5 |
| Cells with nuclear fragmentation | 1 ± 1 | 28 ± 4 |
| Number of autophagosomes | 5 ± 2 | 45 ± 8 |
| Cells with cytoplasmic vacuolization | 3 ± 2 | 41 ± 6 |
Table 2: Analysis of Protein Aggregates
| Feature | Control Cells | This compound Treated Cells |
| Presence of Aggresome-Like Structures (ALIS) | - | + |
| Presence of ALiSNER | - | + |
| Average size of protein aggregates (nm) | N/A | 150 ± 30 |
| Cellular location of aggregates | N/A | Perinuclear (ALIS), Cytosolic (ALiSNER) |
ALIS: Aggresome-Like Structure; ALiSNER: Aggresome-Like Structure Not Associated With the ER. Data is presented as mean ± standard deviation.
Experimental Protocols
This section details the protocol for preparing cultured cells treated with this compound for visualization by transmission electron microscopy. The protocol is adapted from standard cell preparation techniques for TEM.[4][5][6][7]
Materials:
-
Cell culture medium
-
This compound (Ala-Ala-Phe-chloromethylketone)
-
Phosphate-buffered saline (PBS)
-
Primary fixative: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.2)
-
Wash buffer: 0.1 M cacodylate buffer (pH 7.2)
-
Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Dehydration agents: Graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%)
-
Infiltration agent: Propylene oxide
-
Embedding resin (e.g., Eponate 12)
-
Uranyl acetate
-
Lead citrate
-
TEM grids
Procedure:
-
Cell Culture and Treatment:
-
Culture cells (e.g., U937 human monocytic leukemia cells) in appropriate medium to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 48 hours).
-
-
Primary Fixation:
-
For suspension cells, gently centrifuge the cell suspension to form a pellet. For adherent cells, fixation can be done directly in the culture dish.
-
Carefully remove the culture medium and wash the cells once with PBS.
-
Add the primary fixative and incubate for 2 hours at room temperature or overnight at 4°C.[4]
-
-
Washing:
-
Remove the primary fixative and wash the cells three times with 0.1 M cacodylate buffer for 10 minutes each.
-
-
Secondary Fixation:
-
Post-fix the cells with 1% osmium tetroxide for 1 hour at room temperature. This step enhances the contrast of cellular membranes.[8]
-
-
Washing:
-
Remove the secondary fixative and wash the cells three times with distilled water for 10 minutes each.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and three changes of 100%) for 10 minutes at each concentration.[8]
-
-
Infiltration:
-
Infiltrate the samples with a 1:1 mixture of propylene oxide and embedding resin for 1 hour, followed by infiltration with 100% resin overnight.
-
-
Embedding and Polymerization:
-
Embed the samples in fresh resin in embedding molds and polymerize in an oven at 60°C for 48 hours.
-
-
Sectioning:
-
Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Collect the sections on TEM grids.
-
-
Staining:
-
Stain the sections with uranyl acetate for 10-15 minutes, followed by lead citrate for 5-10 minutes to enhance contrast.[8]
-
-
Imaging:
-
Wash the grids thoroughly with distilled water and allow them to dry completely.
-
Examine the sections using a transmission electron microscope.
-
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its visualization.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for TEM analysis.
References
- 1. Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (this compound) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conventional transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of cells for transmission electron microscopy ultrastructural analysis [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. TEM sample preparation techniques | University of Gothenburg [gu.se]
- 8. downloads.micron.ox.ac.uk [downloads.micron.ox.ac.uk]
Troubleshooting & Optimization
How to minimize AAF-CMK toxicity in normal cells
Welcome to the technical support center for AAF-CMK (Ala-Ala-Phe-chloromethylketone). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the potential toxicity of this compound in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of tripeptidyl peptidase II (TPPII), a high molecular weight serine peptidase. In cancer cell lines, its primary mechanism of action involves the induction of apoptosis through the intrinsic pathway. This is initiated by the activation of caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death. This compound has also been observed to induce autophagy and the formation of protein aggregates in some cell types.
Q2: Why is this compound toxic to normal, non-cancerous cells?
While highly effective against certain cancer cells, this compound can also exhibit toxicity in normal cells. This off-target toxicity is likely due to the fact that TPPII is also present and functional in healthy cells, where it plays a role in protein homeostasis. Inhibition of TPPII in normal cells can disrupt this balance and trigger the same apoptotic pathways that are targeted in cancer cells, leading to unintended cell death. The semi-specific nature of this compound means it may also inhibit other cellular proteases, contributing to off-target effects.
Q3: What are the common signs of this compound toxicity in normal cell cultures?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.
-
Increased presence of apoptotic bodies and cellular debris in the culture medium.
-
Positive staining for apoptosis markers like Annexin V.
-
Activation of caspases-9 and -3.
Troubleshooting Guides
Issue 1: Excessive Toxicity Observed in Normal Control Cell Lines
If you are observing higher-than-expected toxicity in your normal cell lines, consider the following troubleshooting steps:
1. Optimize this compound Concentration and Incubation Time:
-
Problem: The concentration of this compound may be too high, or the incubation period too long for the specific normal cell line being used.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration that minimizes toxicity in normal cells while still achieving the desired effect in the cancer cells.
2. Assess Cell Culture Conditions:
-
Problem: Suboptimal culture conditions can sensitize cells to chemical inhibitors.
-
Solution: Ensure that your normal cell lines are healthy, within a low passage number, and free from contamination. Use the recommended media and supplements, and maintain optimal confluence levels.
3. Consider Co-treatment with a Cytoprotective Agent:
-
Problem: this compound-induced apoptosis is damaging normal cells.
-
Solution: The use of a general cytoprotective agent may mitigate these effects. Two potential candidates are Amifostine and N-acetylcysteine (NAC). It is crucial to validate the efficacy and potential interference of any cytoprotective agent in your specific experimental system.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
This protocol outlines a method to determine the IC50 (half-maximal inhibitory concentration) of this compound on both normal and cancer cell lines.
Materials:
-
Normal and cancer cell lines of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for different time points (e.g., 24, 48, 72 hours).
-
At each time point, add the cell viability reagent (e.g., MTT) to each well and incub
Interpreting unexpected results in AAF-CMK experiments
Welcome to the technical support center for AAF-CMK (Ala-Ala-Phe-chloromethylketone) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of the serine protease tripeptidyl-peptidase II (TPPII). Its primary mechanism of action involves inducing apoptosis through the intrinsic pathway, which is characterized by the activation of caspase-9 and caspase-3. This compound has been shown to have anti-tumor activity and can also induce autophagy.
Q2: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of TPPII, it is important to be aware of its potential off-target effects, which can lead to unexpected results. At higher concentrations (typically around 50 µM), this compound has been shown to inhibit other proteases such as bleomycin hydrolase and puromycin-sensitive aminopeptidase. Additionally, some studies have indicated that chloromethylketone-based inhibitors can also target ATP-dependent helicases and SAP-domain proteins, which could influence DNA repair and chromatin remodeling processes. Awareness of these potential off-targets is crucial for accurate data interpretation.
Q3: Why am I observing cell death, but it doesn't appear to be classical apoptosis?
This compound can induce both apoptosis and autophagy. If your morphological or biochemical markers for apoptosis are ambiguous, consider investigating markers for autophagy, such as the conversion of LC3-I to LC3-II. It is also possible that at high concentrations, this compound may induce necrosis. Therefore, it is recommended to perform a dose-response curve and use multiple assays to characterize the mode of cell death.
Q4: I am not seeing the expected level of apoptosis. What could be the reason?
Several factors could contribute to a lack of expected apoptosis:
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines.
-
Inhibitor Inactivity: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Sub-optimal Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Timing of Assay: The induction of apoptosis is a temporal process. You may need to perform a time-course experiment to identify the optimal incubation period.
Troubleshooting Guides
Western Blotting
Unexpected results in Western blots when studying this compound-treated cells can be frustrating. This guide addresses common issues.
Experimental Workflow for Western Blot Analysis of this compound Treated Cells
Figure 1. A typical workflow for Western blot analysis following this compound treatment.
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Apoptosis Markers (e.g., Cleaved Caspase-3) | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Inactive this compound. | Use a fresh stock of this compound and prepare dilutions immediately before use. | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody at the recommended dilution. Include a positive control for apoptosis. | |
| Insufficient protein loading. | Ensure equal protein loading across all lanes by quantifying protein concentration before loading. | |
| Multiple Unexpected Bands | Off-target effects of this compound. | Consider the possibility of this compound inhibiting other proteases, which might lead to altered protein processing. Lower the this compound concentration if possible. |
| Protein degradation. | Add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice during preparation. | |
| Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA). Titrate your primary antibody concentration. | |
| Inconsistent Housekeeping Protein Levels | This compound-induced cytotoxicity affecting overall protein levels. | Choose a housekeeping protein that is known to be stable under apoptotic conditions. It may be necessary to validate your housekeeping protein for your specific experimental setup. |
| Unequal protein loading. | Re-quantify your protein samples and ensure equal loading. Use a total protein stain on the membrane as a loading control. |
Cell Viability Assays (e.g., MTT, XTT)
Cell viability assays are crucial for determining the cytotoxic effects of this compound. However, unexpected results can arise.
Logical Flow for Troubleshooting Cell Viability Assays
Figure 2. Decision-making flow for troubleshooting unexpected cell viability results.
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than Expected Cell Viability | Inactive this compound. | Confirm the activity of your this compound stock. Prepare fresh dilutions for each experiment. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the IC50 value for your cell line. | |
| Cell line resistance. | Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider trying a different cell line or a combination treatment. | |
| Assay interference. | Ensure that this compound does not directly interfere with the assay chemistry (e.g., by directly reducing the MTT reagent |
Technical Support Center: AAF-CMK in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Ala-Ala-Phe-chloromethylketone (AAF-CMK) in various cell culture media. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Ala-Ala-Phe-chloromethylketone) is a peptide-based irreversible inhibitor of tripeptidyl peptidase II (TPPII), a high-molecular-weight serine exopeptidase.[1][2][3] The chloromethylketone (CMK) moiety forms a covalent bond with the active site of the enzyme, leading to its irreversible inactivation.[4] It is often used in cell biology to study the roles of TPPII in various cellular processes, including protein degradation and apoptosis.[1][5]
Q2: How should I store this compound powder and stock solutions?
A2: Lyophilized this compound powder is stable for at least four years when stored at -20°C.[2] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. These stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to prepare and use solutions on the same day whenever possible to minimize degradation.[6] Avoid repeated freeze-thaw cycles.[7]
Q3: What is the expected stability of this compound in aqueous solutions and cell culture media?
Q4: Can I expect uniform stability of this compound across different cell culture media?
A4: Not necessarily. Different cell culture media have varying compositions of amino acids, salts, and other components that could potentially interact with and affect the stability of this compound.[9] For instance, components with nucleophilic groups could react with the electrophilic chloromethylketone moiety. Therefore, the stability of this compound should be experimentally determined for the specific medium and conditions used in your experiments.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent inhibitor of TPPII, it has been reported to inhibit other enzymes at higher concentrations, such as bleomycin hydrolase and puromycin-sensitive aminopeptidase, when used at 50 µM.[2][3] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits TPPII without significant off-target effects in your specific cell system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of this compound activity in the experiment | Degradation of this compound in the cell culture medium. | Prepare this compound stock solution fresh and add it to the medium immediately before use. Determine the half-life of this compound in your specific medium (see Experimental Protocols). Consider replenishing the medium with fresh this compound for long-term experiments. |
| Improper storage of this compound powder or stock solutions. | Store lyophilized powder at -20°C. Store DMSO stock solutions in aliquots at -20°C for up to a month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.[7] | |
| Interaction with components in the cell culture medium. | Minimize the concentration of serum if possible, as it contains proteases that could degrade the peptide backbone of this compound. | |
| Precipitation of this compound upon addition to the medium | Poor solubility of this compound in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. Prepare an intermediate dilution of the this compound stock in a serum-free medium before adding it to the final culture medium. |
| Inconsistent experimental results | Variability in the preparation of this compound working solutions. | Always prepare fresh working solutions from a single, validated stock aliquot for a set of experiments. Ensure thorough mixing of the this compound in the medium before adding it to the cells. |
| Cell density affecting inhibitor concentration. | Maintain consistent cell seeding densities across experiments, as higher cell numbers can lead to increased metabolism or sequestration of the inhibitor. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium. The method of choice for quantifying this compound is typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., RPMI-1640, DMEM)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Analytical balance
-
HPLC-MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Spiked Medium: Add the this compound stock solution to your cell culture medium to a final concentration of 10-100 µM (a typical working concentration range).[2][3] Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time-Course Sampling: Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours). The T=0 sample should be taken immediately after adding this compound to the medium.
-
Sample Preparation for HPLC-MS:
-
Immediately after collection, quench any potential enzymatic activity by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Develop an HPLC method to separate this compound from other components in the medium. A C18 reverse-phase column is often suitable.
-
Use a mass spectrometer to detect and quantify the amount of intact this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound in the medium by fitting the data to a first-order decay model.
-
Data Presentation
The stability of this compound can be summarized in a table format for easy comparison. The following is a template that can be populated with your experimental data.
| Cell Culture Medium | Temperature (°C) | Serum (%) | Half-life (t½) in hours |
| Example: RPMI-1640 | 37 | 10 | Experimentally Determined |
| Example: DMEM | 37 | 10 | Experimentally Determined |
| Example: Serum-Free Medium | 37 | 0 | Experimentally Determined |
Visualizations
Experimental Workflow for this compound Stability Assay
Caption: Workflow for determining this compound stability.
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors influencing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (trifluoroacetate salt) - Adaptive Immunity - CAT N°: 14461 [bertin-bioreagent.com]
- 4. researchgate.net [researchgate.net]
- 5. Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (this compound) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|102129-66-8|COA [dcchemicals.com]
- 7. genscript.com [genscript.com]
- 8. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AAF-CMK
For researchers and professionals in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of AAF-CMK (Ala-Ala-Phe-chloromethylketone), an irreversible inhibitor of the chymotrypsin-like activity of the proteasome. Adherence to these protocols will not only ensure laboratory safety but also build a foundation of trust in your chemical handling practices.
This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires careful handling and a dedicated disposal protocol due to its reactive nature as an alkylating agent. The chloromethylketone moiety is designed to react with nucleophiles, such as the active site cysteine or histidine residues in its target proteases. This reactivity must be neutralized before disposal to prevent unintended reactions.
Key Data for this compound Handling and Disposal
To facilitate quick reference, the following table summarizes essential quantitative data for this compound.
| Property | Data | Citation |
| Molecular Formula | C₁₆H₂₂ClN₃O₃ | |
| Molecular Weight | 355.8 g/mol | |
| Solubility | Soluble in DMSO and DMF | |
| Recommended Solvent | For stock solutions, use an organic solvent such as DMSO. | |
| Storage Temperature | Store at -20°C | |
| GHS Classification | Not classified as a hazardous substance. | |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste. For laboratory settings, chemical inactivation is recommended prior to disposal. |
Experimental Protocol for Chemical Inactivation of this compound
The following protocol details a safe and effective method for inactivating this compound prior to disposal. The principle of this procedure is to utilize a common laboratory reagent, dithiothreitol (DTT), as a nucleophile to react with and neutralize the electrophilic chloromethylketone group of this compound.
Materials:
-
This compound waste (in a suitable solvent like DMSO)
-
1 M Dithiothreitol (DTT) solution
-
Sodium bicarbonate solution (5% w/v)
-
pH indicator strips
-
Appropriate waste container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: In a designated chemical fume hood, place your container of this compound waste. Ensure your PPE is worn correctly throughout the procedure.
-
Addition of Nucleophile: For every 1 mg of this compound in your waste solution, add 1.5 equivalents of 1 M DTT solution. For example, if you are disposing of 1 ml of a 10 mM this compound solution (approximately 3.56 mg), you would add 15 µL of 1 M DTT.
-
Reaction Incubation: Gently swirl the container to mix the contents. Allow the reaction to proceed at room temperature for at least 2 hours. This incubation period allows for the complete reaction of the DTT with the this compound, rendering it inactive.
-
Neutralization: After the incubation period, check the pH of the solution using a pH indicator strip. If the solution is acidic, slowly add the 5% sodium bicarbonate solution dropwise until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized, inactivated this compound solution can now be disposed of as regular chemical waste, following your institution's specific guidelines. Ensure the waste container is clearly labeled with its contents.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
